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For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-Cy5.5 azide is a water-soluble, far-red fluorescent dye ideal for the labeling of sensitive

biomolecules such as oligonucleotides.[1] Its high hydrophilicity, conferred by four sulfo groups,

minimizes non-specific binding and allows for conjugation reactions in aqueous environments

without the need for organic co-solvents.[2][3] This makes it an excellent choice for labeling

nucleic acids intended for applications in complex biological systems. The azide functional

group enables covalent attachment to alkyne-modified oligonucleotides via "click chemistry," a

highly efficient and bioorthogonal reaction.[4] This document provides detailed protocols for

labeling oligonucleotides with Sulfo-Cy5.5 azide using both copper(I)-catalyzed (CuAAC) and

strain-promoted (SPAAC) azide-alkyne cycloaddition, as well as methods for purification and

application of the resulting fluorescently labeled probes.

Data Presentation
The following tables summarize the key quantitative data for Sulfo-Cy5.5 azide and its use in

oligonucleotide labeling.

Table 1: Photophysical and Chemical Properties of Sulfo-Cy5.5 Azide
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Property Value Reference(s)

Excitation Maximum (λex) 675 - 678 nm [5]

Emission Maximum (λem) 694 - 707 nm

Molar Extinction Coefficient (ε) ~190,000 - 211,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(ΦF)
~0.21 - 0.28

Molecular Weight ~999.16 g/mol

Solubility High in water, DMSO, DMF

Storage Conditions -20°C in the dark, desiccated

Table 2: Typical Reaction Parameters for Oligonucleotide Labeling

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) | |---|---|---|

| Oligonucleotide Modification | 5'- or 3'-alkyne | 5'- or 3'-DBCO (or other cyclooctyne) | | |

Sulfo-Cy5.5 Azide Molar Excess | 1.5 - 5 equivalents | 1.5 - 4 equivalents | | | Typical Reaction

Time | 1 - 4 hours (can be extended overnight) | 2 - 12 hours (can be extended overnight) | | |

Typical Reaction Temperature | Room Temperature | Room Temperature (or 4°C overnight) | | |

Expected Labeling Efficiency | >90% | 70 - 95% | | | Purification Method | RP-HPLC, PAGE |

RP-HPLC, PAGE | | | Typical Purification Yield (Post-HPLC) | 50 - 80% | 50 - 80% | |

Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) Labeling of Alkyne-Modified
Oligonucleotides
This protocol describes the labeling of an alkyne-modified oligonucleotide with Sulfo-Cy5.5
azide using a copper(I) catalyst.

Materials:

Alkyne-modified oligonucleotide
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Sulfo-Cy5.5 Azide

DMSO (anhydrous)

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

5 mM Ascorbic Acid in nuclease-free water (prepare fresh)

10 mM Copper(II)-TBTA stock solution in 55% DMSO

Nuclease-free water

Inert gas (Argon or Nitrogen)

Reagents for purification (e.g., HPLC-grade acetonitrile, TEAA buffer)

Procedure:

Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-

free water to a concentration of 20-200 µM in a microcentrifuge tube.

Add Buffer and DMSO: Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M. Add

DMSO to a final concentration of 50% (v/v) and vortex to mix.

Add Sulfo-Cy5.5 Azide: Prepare a 10 mM stock solution of Sulfo-Cy5.5 azide in anhydrous

DMSO. Add 1.5 to 5 molar equivalents of the Sulfo-Cy5.5 azide stock solution to the

oligonucleotide solution and vortex thoroughly.

Add Ascorbic Acid: Add the freshly prepared 5 mM ascorbic acid solution to a final

concentration of 0.5 mM and vortex briefly.

Degas the Solution: Gently bubble inert gas (argon or nitrogen) through the reaction mixture

for 30-60 seconds to remove dissolved oxygen.

Add Copper Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration

of 0.5 mM.
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Incubation: Flush the headspace of the tube with inert gas, cap it tightly, and vortex the

mixture. Incubate the reaction at room temperature for 1-4 hours, or overnight, with gentle

shaking and protected from light. If precipitation is observed, the mixture can be heated to

80°C for 3 minutes and vortexed again.

Purification: Purify the labeled oligonucleotide from unreacted dye and other components

using reverse-phase HPLC (see Protocol 3) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) Labeling of DBCO-Modified Oligonucleotides
This protocol describes the copper-free labeling of a DBCO (Dibenzocyclooctyne)-modified

oligonucleotide with Sulfo-Cy5.5 azide.

Materials:

DBCO-modified oligonucleotide

Sulfo-Cy5.5 Azide

Phosphate-buffered saline (PBS), pH 7.4

DMSO (optional, if needed for solubility)

Nuclease-free water

Reagents for purification (e.g., HPLC-grade acetonitrile, TEAA buffer)

Procedure:

Prepare Oligonucleotide Solution: Dissolve the DBCO-modified oligonucleotide in PBS (pH

7.4) to a suitable concentration (e.g., 1-10 mg/mL).

Prepare Sulfo-Cy5.5 Azide Solution: Dissolve Sulfo-Cy5.5 azide in nuclease-free water or

PBS to a concentration of 10 mM.

Set up the Reaction: In a microcentrifuge tube, combine the DBCO-modified oligonucleotide

with a 1.5 to 4-fold molar excess of the Sulfo-Cy5.5 azide solution. If necessary, up to 20%
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DMSO can be added to the final reaction mixture to aid solubility. Avoid using buffers

containing sodium azide, as it will react with the DBCO group.

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at

4°C, protected from light.

Purification: Purify the Sulfo-Cy5.5 labeled oligonucleotide using reverse-phase HPLC (see

Protocol 3) or another suitable chromatographic method.

Protocol 3: Purification of Labeled Oligonucleotides by
Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for purifying Sulfo-Cy5.5 labeled oligonucleotides.

Materials:

Crude labeled oligonucleotide reaction mixture

Mobile Phase A: 0.1 M TEAA in nuclease-free water

Mobile Phase B: Acetonitrile

C18 HPLC column

HPLC system with UV detector

Procedure:

Sample Preparation: If necessary, precipitate the crude reaction mixture to remove some of

the unreacted components. Resuspend the pellet in Mobile Phase A.

HPLC Separation:

Equilibrate the C18 column with a low percentage of Mobile Phase B.

Inject the sample onto the column.
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Elute the labeled oligonucleotide using a linear gradient of Mobile Phase B. A typical

gradient might be 5% to 50% B over 30 minutes.

Monitor the elution at 260 nm (for the oligonucleotide) and ~675 nm (for Sulfo-Cy5.5). The

desired labeled oligonucleotide will have a longer retention time than the unlabeled

oligonucleotide due to the hydrophobicity of the dye.

Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both

wavelengths.

Desalting: Desalt the collected fractions using a suitable method such as ethanol

precipitation or a desalting column to remove the TEAA buffer.

Mandatory Visualizations
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Caption: Workflow for CuAAC labeling of oligonucleotides.
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Caption: Workflow for SPAAC labeling of oligonucleotides.
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Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

Applications
Sulfo-Cy5.5 labeled oligonucleotides are valuable tools for a variety of molecular biology and

cell imaging applications.

Fluorescence In Situ Hybridization (FISH): These probes can be used to detect and localize

specific DNA or RNA sequences within fixed cells. The bright and photostable fluorescence

of Sulfo-Cy5.5 allows for sensitive detection of target nucleic acids.
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Live-Cell Imaging: While the sulfo groups generally limit cell permeability, Sulfo-Cy5.5

labeled oligonucleotides can be introduced into live cells using transfection reagents or

microinjection to track the dynamics of target nucleic acids in real-time.

Flow Cytometry: Labeled oligonucleotides can be used as probes in flow cytometry to

identify and sort cells based on the presence and abundance of specific RNA molecules.

Förster Resonance Energy Transfer (FRET): Sulfo-Cy5.5 can serve as an acceptor dye in

FRET-based assays when paired with a suitable donor fluorophore to study nucleic acid

conformational changes and interactions.

Troubleshooting
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Problem Possible Cause
Suggested
Solution

Reference(s)

Low or No Labeling

Efficiency

Impure or degraded

alkyne/DBCO-

oligonucleotide

Ensure the starting

oligonucleotide is of

high purity. Purify if

necessary before

labeling.

Inactive Sulfo-Cy5.5

azide

Store the azide stock

solution properly

(desiccated at -20°C)

and use fresh

aliquots. Avoid

repeated freeze-thaw

cycles.

Inactive copper

catalyst (CuAAC)

Prepare the sodium

ascorbate solution

fresh for each

reaction. Ensure the

copper sulfate and

ligand solutions are

correctly prepared and

stored.

Presence of

interfering substances

Ensure the

oligonucleotide

solution is free from

amines (e.g., Tris

buffer) or other

nucleophiles that can

react with the labeling

reagents.

Multiple Peaks in

HPLC Chromatogram
Incomplete reaction

Extend the reaction

time or increase the

molar excess of the

Sulfo-Cy5.5 azide.
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Degradation of

oligonucleotide

For CuAAC, ensure

the reaction is

properly degassed to

minimize oxidative

damage. For RNA, be

mindful of potential

metal-catalyzed

hydrolysis.

Isomers of the dye

This is a known

characteristic of some

dye syntheses and

can be difficult to

avoid completely.

Collect the major

product peak.

Poor Recovery After

Purification

Adsorption of the

labeled

oligonucleotide to

surfaces

Use low-binding

microcentrifuge tubes.

For HPLC, passivation

of the system may be

necessary.

Inefficient precipitation

Optimize the

precipitation protocol

(e.g., choice of salt,

temperature, and

centrifugation time).

High Background in

Imaging Applications

Non-specific binding

of the probe

Increase the

stringency of the

washing steps in FISH

protocols. Include

blocking agents in the

hybridization buffer.

Excess unbound

probe

Ensure purification of

the labeled

oligonucleotide is
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complete to remove

all free dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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